2-Amino-2-ethyl-1-phenylbutan-1-one
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Overview
Description
2-Amino-2-ethyl-1-phenylbutan-1-one is an organic compound that belongs to the class of phenylbutanones It is characterized by the presence of an amino group, an ethyl group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-ethyl-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1-phenylbutan-1-one with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethyl-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-ethyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-ethyl-1-phenylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylbutane: Similar structure but lacks the ethyl group.
1-Phenylbutan-1-one: Lacks the amino and ethyl groups.
2-Ethylamino-1-phenylbutane: Similar structure but with an ethyl group attached to the amino group.
Uniqueness
2-Amino-2-ethyl-1-phenylbutan-1-one is unique due to the presence of both an amino group and an ethyl group on the butanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-amino-2-ethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H17NO/c1-3-12(13,4-2)11(14)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
BWAFCHSAGWNNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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